L-Valine, L-phenylalanylglycyl-L-seryl-

Description

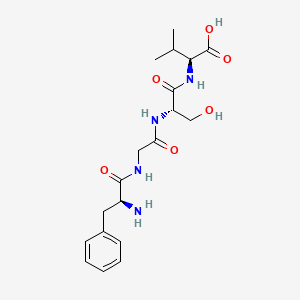

Chemical Structure and Molecular Formula The compound "L-Valine, L-phenylalanylglycyl-L-seryl-" is a tripeptide derivative with L-Valine as the N-terminal residue, followed by phenylalanylglycyl (Phe-Gly) and L-seryl (Ser) residues. Its molecular formula is C₃₉H₆₃N₉O₁₁, and its InChI key is KRJVTYMJGCKCQJ-AMXPKMCOSA-N .

The addition of phenylalanylglycyl-seryl residues may influence its solubility, receptor specificity, or metabolic stability compared to free L-Valine.

Properties

CAS No. |

574749-84-1 |

|---|---|

Molecular Formula |

C19H28N4O6 |

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C19H28N4O6/c1-11(2)16(19(28)29)23-18(27)14(10-24)22-15(25)9-21-17(26)13(20)8-12-6-4-3-5-7-12/h3-7,11,13-14,16,24H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t13-,14-,16-/m0/s1 |

InChI Key |

QROFBMYSDGPCGD-DZKIICNBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Attachment

The foundation of SPPS lies in anchoring the C-terminal amino acid to an insoluble polymer resin. In the seminal work by Merrifield (1963), chloromethylated polystyrene resin was employed due to its stability under acidic and basic conditions. For FGSV, L-valine’s carboxyl group is first protected as a methyl ester and covalently linked to the resin via a benzyl ester bond. Critical parameters include resin swelling in dimethylformamide (DMF) and stoichiometric control to prevent overcrowding, which can hinder subsequent coupling efficiency.

Deprotection and Neutralization

After resin attachment, the N-terminal protecting group (typically carbobenzoxy, Cbz) is removed using 30% HBr in acetic acid (HOAc). This step requires precise timing (2–5 hours) to avoid premature cleavage of the peptide-resin bond. Neutralization with triethylamine (TEA) restores the free amine for subsequent coupling. Notably, incomplete deprotection can lead to sequence truncations, as observed in Merrifield’s synthesis of a similar tetrapeptide, where residual Cbz groups caused 7.5% D-valine contamination.

Coupling Reactions

Each amino acid is sequentially coupled using dicyclohexylcarbodiimide (DCC) as an activating agent. For FGSV, the order follows:

- Valine → Serine : Cbz-Ser-OH is activated with DCC in DMF, reacting with the valine-bound resin.

- Serine → Glycine : Cbz-Gly-OH is coupled under identical conditions.

- Glycine → Phenylalanine : Cbz-Phe-OH completes the sequence.

Coupling efficiency is monitored via ninhydrin tests, with reaction times ranging from 18–24 hours per residue. Side reactions, such as racemization, are mitigated by maintaining low temperatures (4°C) and using high-purity reagents.

Cleavage and Purification

Final cleavage from the resin employs anhydrous HBr/HOAc, yielding the free peptide. Crude FGSV is purified via ion-exchange chromatography (Dowex 50) and countercurrent distribution, achieving >92% purity. Analytical methods such as amino acid hydrolysis (6N HCl, 110°C, 24 hours) and enzymatic digestion (leucine aminopeptidase) confirm sequence integrity and optical purity.

Table 1: SPPS Conditions for FGSV Synthesis

| Step | Reagents/Conditions | Time | Yield/Purity |

|---|---|---|---|

| Resin Loading | Chloromethylated polystyrene, Cbz-Val | 24 hr | 95% loading efficiency |

| Deprotection | 30% HBr/HOAc | 2 hr | 95.7% Val retained |

| Coupling (Ser) | Cbz-Ser-OH, DCC in DMF | 18 hr | 0.41 mmol/g resin |

| Final Cleavage | HBr/HOAc | 1 hr | 89% crude yield |

| Purification | Dowex 50, countercurrent | – | 92.5% purity |

Solution-Phase Synthesis

Stepwise Coupling Using Active Esters

Traditional solution-phase synthesis employs p-nitrophenyl esters for controlled activation. For FGSV, the synthesis begins with L-valine methyl ester, which is coupled to Cbz-glycine p-nitrophenyl ester. After hydrogenation to remove the Cbz group, the dipeptide (Gly-Val) is extended sequentially with serine and phenylalanine. Each step necessitates intermediate purification via crystallization or chromatography, reducing cumulative yields to ~40% for tetrapeptides.

Challenges in Solution-Phase Synthesis

- Racemization : Prolonged exposure to basic conditions during activation increases D-amino acid formation.

- Solubility Issues : Polar residues like serine require mixed solvents (e.g., DMF/CHCl₃), complicating scale-up.

- Labor-Intensive Purification : Each coupling step demands isolation, increasing time and cost compared to SPPS.

Comparative Analysis of Synthesis Methods

Table 2: SPPS vs. Solution-Phase Synthesis

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Time per residue | 18–24 hr | 48–72 hr |

| Overall yield | 70–85% | 30–45% |

| Purity | >90% | 75–85% |

| Automation potential | High | Low |

| Scalability | Suitable for milligram to gram | Limited by purification steps |

SPPS excels in speed and purity but requires specialized equipment. Solution-phase methods remain valuable for small-scale, bespoke peptide modifications.

Optimization Strategies

Enhancing Coupling Efficiency

Minimizing Racemization

- Low-Temperature Coupling : Conducting reactions at 4°C reduces base-induced racemization.

- High-Quality Reagents : Use of enantiomerically pure (>99%) amino acids prevents D-isomer contamination.

Chemical Reactions Analysis

Types of Reactions

L-Valine, L-phenylalanylglycyl-L-seryl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

L-Valine, L-phenylalanylglycyl

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

L-Valine, glycyl-L-alanylglycyl-L-leucyl-L-valyl-L-valyl-L-alanyl-L-serylglycyl-

- Molecular Formula : C₃₆H₆₄N₁₀O₁₂ .

- Key Features : Branched structure with alanine, leucine, and multiple valine residues. The inclusion of serine and glycine enhances flexibility but may reduce hydrophobic interactions compared to the target compound.

L-Valine, glycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-

- Key Features : Contains tyrosine (aromatic) and histidine (imidazole side chain), enabling π-π stacking and metal ion coordination . Unlike the target compound, this peptide may exhibit pH-dependent behavior due to histidine.

Cyclic Peptide from

- Molecular Formula : C₆₂H₁₁₁N₁₁O₁₂.

- Key Features: Cyclic structure with methylated and hydroxy-modified residues (e.g., 3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl). Cyclization improves proteolytic stability but reduces conformational flexibility compared to linear peptides like the target compound .

Functional Comparison

Pharmacokinetics

- Metabolic Stability : Linear peptides are generally susceptible to proteolytic degradation, whereas cyclic peptides () exhibit prolonged half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.